molecular formula C9H11NO4 B1584321 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 24207-41-8

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No. B1584321
CAS RN: 24207-41-8
M. Wt: 197.19 g/mol
InChI Key: HHSJOVPBCHTADG-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as 2,4-Dihydroxybenzoic ethanolamide, is an organic compound with the linear formula (HO)2C6H3CONHCH2CH2OH . It has a molecular weight of 197.19 .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide can be represented by the SMILES string OCCNC(=O)c1ccc(O)cc1O . The InChI representation is 1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) .


Physical And Chemical Properties Analysis

The compound has a melting point of 163-165 °C . It is classified as non-combustible solids .

Scientific Research Applications

Spectroscopic Analysis

  • Spectroscopic Properties : Studies have shown that the spectral characteristics of 2,4-dihydroxy benzamide derivatives are similar to those of salicylic acid derivatives. FT-IR and NMR spectroscopic studies provide insights into the structural and spectral properties of these compounds, emphasizing their resemblance more to 2-hydroxy benzoic acid (salicylic acid) derivatives than to 2,5-dihydroxy benzoic acid derivatives (Takač & Vikić Topić, 2004).

Synthesis and Degradation

  • Degradation Studies : Degradation studies of compounds like 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide have been important in drug development. These studies help understand the degradation products and intrinsic stability of molecules, which is crucial for developing stable and effective drugs (Santos et al., 2013).

Biological Activities

  • Antimicrobial and Antioxidant Activities : A study identified a new benzamide derivative isolated from endophytic Streptomyces, which showed promising antimicrobial and antioxidant activities. This highlights the potential of benzamide derivatives in medical and pharmacological applications (Yang et al., 2015).
  • Anticancer Evaluation : Research involving the synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide showed significant anticancer activity, especially against human colon carcinoma cells. This indicates the potential use of such compounds in cancer treatment (Rizk et al., 2021).

Chemical Reactions and Synthesis

  • Synthesis Processes : Studies have also focused on the synthesis of derivatives like 2-hydroxy-N-(pyridin-4-yl)benzamide, exploring different reaction conditions to optimize yield. Such research contributes to the efficient production of benzamide derivatives for various applications (Dian, 2010).

Application in Photocatalysis

  • Photocatalytic Applications : Research has explored the photocatalytic activity of various heterojunctions like Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2, using benzamide as a pollutant. This sheds light on the potential environmental applications of these heterojunctions in water decontamination technologies (Bessekhouad et al., 2005).

Safety And Hazards

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is classified under GHS07 for hazard communication. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name

2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSJOVPBCHTADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066968
Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

CAS RN

24207-41-8
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Record name 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JT de la Gôutte, JA Khan… - Biotechnology and …, 2001 - Wiley Online Library
The feasibility of enzymatic synthesis of combinatorial libraries using multifunctional starting materials [ie, 2,4‐dihydroxy‐N‐(2‐hydroxyethyl)benzamide, 1; 4‐hydroxyphenethyl alcohol, …
Number of citations: 22 onlinelibrary.wiley.com
E Iglesias, I Brandariz, C Jiménez, RG Soengas - Metallomics, 2011 - academic.oup.com
The bacterial fish pathogen Vibrio anguillarum serotype O2 strain RV22 produces the mono catecholatesiderophoreVanchrobactin (Vb) under conditions of iron deficiency. Vb contains …
Number of citations: 23 academic.oup.com
J Lustoň, J Kronek - Polymer Engineering & Science, 2007 - Wiley Online Library
To study the effect of nonequal reactivity of B units in AB x monomers, two novel monomers for synthesis of hyperbranched polymers of the polyaddition type, namely 2‐(2,5‐…
K Shimizu, R Kondo, K Sakai - Planta medica, 2000 - thieme-connect.com
Several flavonoids, stilbenes and related 4-substituted resorcinols, obtained from Artocarpus incisus and other plants or synthesized, were tested for their inhibitory activity against …
Number of citations: 215 www.thieme-connect.com
CJ Matthews - 2016 - discovery.ucl.ac.uk
Histone deacetylase (HDAC) enzymes are one of the best characterised epigenetic targets; aberrant activity of one or more of the 11 zinc-dependent HDAC isoforms has been …
Number of citations: 3 discovery.ucl.ac.uk
清水邦義 - 2000 - catalog.lib.kyushu-u.ac.jp
Wood consists of a mixture of polymers, often referred to as lignocellulose. The cellulose microfibrils consist of an immensely strong, linear polymer of glucose. They are associated with …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
JA Khan, EN Vulfson - Combinatorial Chemistry & High …, 2003 - ingentaconnect.com
This mini-review is concerned with emerging applications of combinatorial chemistry relevant to the needs of the food industry. More specifically, recent advances in the use of …
Number of citations: 9 www.ingentaconnect.com

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